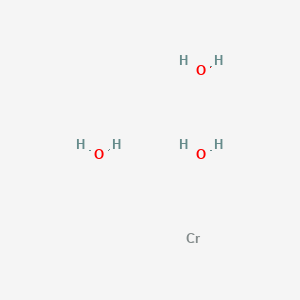
chromium-VI oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a dark red granular solid and is known for its powerful oxidizing propertiesThis compound is widely used in various industrial applications, particularly in electroplating and as an oxidizing agent .
Vorbereitungsmethoden
Chromium-VI oxide is typically synthesized by the reaction of sodium dichromate with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] In industrial settings, this reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Chromium-VI oxide undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:
Oxidation: It oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. For example[ 3 \text{RCH}_2\text{OH} + 4 \text{CrO}_3 + 12 \text{H}^+ \rightarrow 4 \text{Cr}^{3+} + 3 \text{RCOOH} + 9 \text{H}_2\text{O} ]
Reduction: this compound can be reduced to chromium-III oxide (Cr₂O₃) at high temperatures (around 400°C).
Substitution: It reacts with strong bases to form chromates and dichromates
Wissenschaftliche Forschungsanwendungen
Chromium-VI oxide has a wide range of applications in scientific research and industry:
Wirkmechanismus
The primary mechanism of action of chromium-VI oxide involves its strong oxidizing properties. When it comes into contact with organic matter, it readily oxidizes the material, often resulting in combustion. In biological systems, this compound can penetrate cell membranes and undergo reduction to chromium-III, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Chromium-VI oxide is unique among chromium compounds due to its high oxidation state and strong oxidizing ability. Similar compounds include:
Chromium-III oxide (Cr₂O₃): A green compound used as a pigment and in refractory materials.
Chromium-III chloride (CrCl₃): A violet compound used in the synthesis of other chromium compounds and as a catalyst in organic reactions.
Chromium-III sulfate (Cr₂(SO₄)₃): Used in tanning leather and as a mordant in dyeing.
This compound stands out due to its higher oxidation state, making it a more potent oxidizing agent compared to its trivalent counterparts.
Eigenschaften
Molekularformel |
CrH6O3 |
|---|---|
Molekulargewicht |
106.042 g/mol |
IUPAC-Name |
chromium;trihydrate |
InChI |
InChI=1S/Cr.3H2O/h;3*1H2 |
InChI-Schlüssel |
LXMQZGGLHVSEBA-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



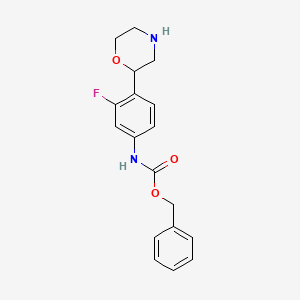
![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
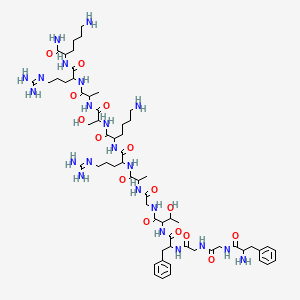
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)
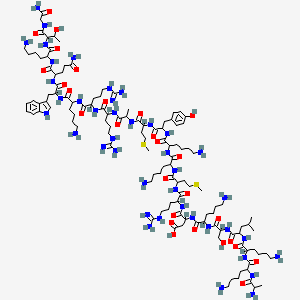
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)

![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
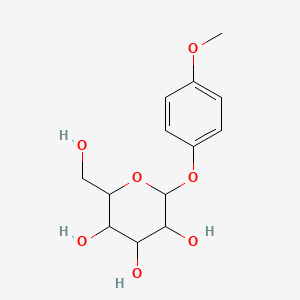
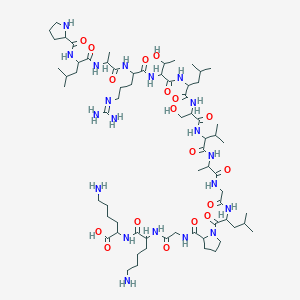
![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
